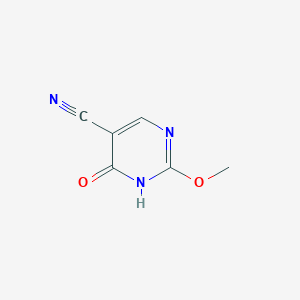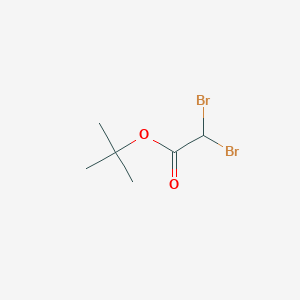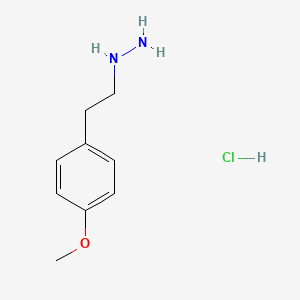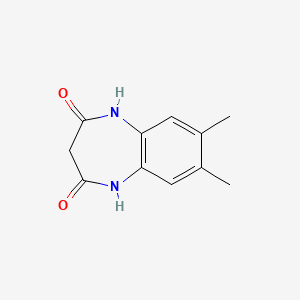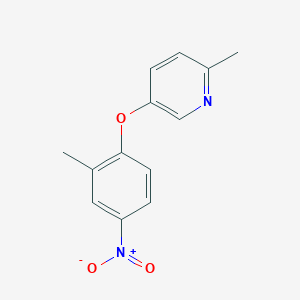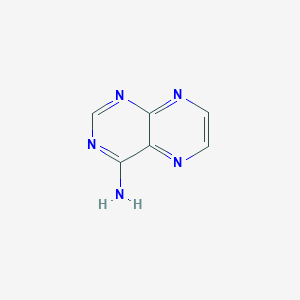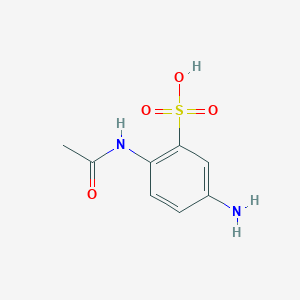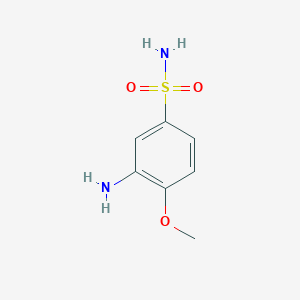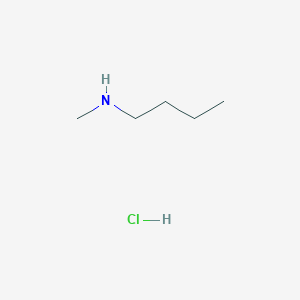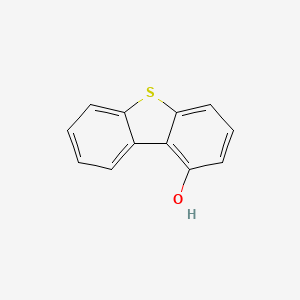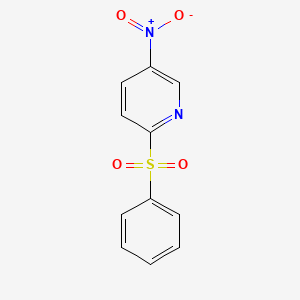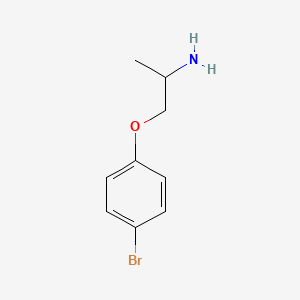
1-(4-Bromophenoxy)propan-2-amine
Overview
Description
Synthesis Analysis
Several synthetic methods exist for the preparation of 1-(4-Bromophenoxy)propan-2-amine . One notable approach involves the use of transaminases (TAs) , which offer an environmentally friendly and economically attractive route. Researchers have reported the application of immobilized whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines, including our target compound . Further optimization can yield enantiopure products with high conversion rates and excellent enantiomeric excess.
Scientific Research Applications
Environmental Implications and Toxicology
2,4,6-Tribromophenol, a compound structurally related to 1-(4-Bromophenoxy)propan-2-amine, is extensively utilized in various industries, including as an intermediate in the synthesis of brominated flame retardants and as a pesticide. It's also a natural product of certain aquatic organisms. Despite its ubiquitous presence, the toxicokinetics and toxicodynamics of 2,4,6-tribromophenol are not fully understood. Future research is crucial to understand its impact better, especially with the advent of new flame retardants that can degrade into 2,4,6-tribromophenol, making it a persistent environmental concern (Koch & Sures, 2018).
Industrial Applications and Flame Retardants
Novel brominated flame retardants (NBFRs), including those related to 1-(4-Bromophenoxy)propan-2-amine, have been detected in various matrices such as indoor air, dust, consumer goods, and food. This review highlights the prevalence of these compounds, their EU registration, potential risks, and the need for comprehensive monitoring and research due to their increasing application. Important NBFRs like 2-ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB), bis(2-ethylhexyl)tetrabromophthalate (BEH-TEBP), decabromodiphenyl ethane (DBDPE), and 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) have been frequently reported. The review emphasizes the urgency for further research on these compounds, especially regarding their occurrence, environmental fate, and toxicity (Zuiderveen, Slootweg, & de Boer, 2020).
Biological Activities and Health Implications
The paper discusses p-Coumaric acid and its conjugates, compounds structurally akin to 1-(4-Bromophenoxy)propan-2-amine, highlighting their occurrence, bioavailability, bioaccessibility, and a broad range of biological activities. Despite the high biological activity but low absorption of its conjugates, the review underscores the need for further research to unravel this paradox. The conjugation of p-Coumaric acid substantially enhances its biological activities, suggesting potential health implications and therapeutic uses (Pei, Ou, Huang, & Ou, 2016).
Advanced Oxidation Processes for Degradation
The review focuses on the degradation of nitrogen-containing hazardous compounds, including amines, using advanced oxidation processes (AOPs). These compounds are resistant to conventional degradation processes, and AOPs have shown effectiveness in mineralizing them, enhancing the overall treatment efficacy. The paper comprehensively covers degradation efficiencies, reaction mechanisms, effects of process parameters, and identification of intermediates. The insights into the degradation mechanisms of these compounds, especially their sensitivity to pH and the differing mechanisms at various pH values, are crucial for environmental management and treatment of nitrogen-containing compounds (Bhat & Gogate, 2021).
properties
IUPAC Name |
1-(4-bromophenoxy)propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5,7H,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTZZDODRVJTBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90990502 | |
| Record name | 1-(4-Bromophenoxy)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90990502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenoxy)propan-2-amine | |
CAS RN |
70289-30-4 | |
| Record name | Ethylamine, 1-(p-bromophenoxymethyl)-, | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070289304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Bromophenoxy)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90990502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



